4-Phenethylpiperidin-4-ol
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Overview
Description
4-Phenethylpiperidin-4-ol is a chemical compound with the molecular formula C13H19NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenethylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reaction of 4-piperidone with phenethyl bromide under biphasic conditions using phase transfer catalysts . Another method includes the reaction of Grignard reagents with pyrazole to form 4-phenylpiperidin-4-ol substituted pyrazole .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Phenethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce a secondary amine.
Scientific Research Applications
4-Phenethylpiperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research has indicated its potential use in developing treatments for diseases such as HIV.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Phenethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to key proteins such as DNA Gyrase and Lanosterol 14 α-demethylase, indicating its potential therapeutic relevance . The compound’s effects are mediated through these interactions, which can influence various biological processes.
Comparison with Similar Compounds
Similar Compounds
N-Phenethyl-4-piperidinone: A derivative used in the synthesis of pharmaceuticals like fentanyl.
4-Phenylpiperidin-4-ol: Another derivative with similar structural features and applications.
Uniqueness
4-Phenethylpiperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-(2-phenylethyl)piperidin-4-ol |
InChI |
InChI=1S/C13H19NO/c15-13(8-10-14-11-9-13)7-6-12-4-2-1-3-5-12/h1-5,14-15H,6-11H2 |
InChI Key |
XQJNVXPQSPYTAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CCC2=CC=CC=C2)O |
Origin of Product |
United States |
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